molecular formula C9H16N2O B12998367 (S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone

(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone

Cat. No.: B12998367
M. Wt: 168.24 g/mol
InChI Key: HIQXIRQXQGOPIO-ZETCQYMHSA-N
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Description

(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated parallel solid-phase synthesis and photocatalytic synthesis methods has been reported to enhance the efficiency and yield of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated derivatives with a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to inhibit the activity of enzymes such as cyclooxygenase (COX) and epidermal growth factor receptor (EGFR). This inhibition leads to the suppression of inflammatory responses and the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Cyclopropyl(2-methylpiperazin-1-yl)methanone is unique due to its specific cyclopropyl and piperazine moieties, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

cyclopropyl-[(2S)-2-methylpiperazin-1-yl]methanone

InChI

InChI=1S/C9H16N2O/c1-7-6-10-4-5-11(7)9(12)8-2-3-8/h7-8,10H,2-6H2,1H3/t7-/m0/s1

InChI Key

HIQXIRQXQGOPIO-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CNCCN1C(=O)C2CC2

Canonical SMILES

CC1CNCCN1C(=O)C2CC2

Origin of Product

United States

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